molecular formula C12H19NO2 B3238123 Methyl 4-aminoadamantane-1-carboxylate CAS No. 1401333-06-9

Methyl 4-aminoadamantane-1-carboxylate

Cat. No.: B3238123
CAS No.: 1401333-06-9
M. Wt: 209.28 g/mol
InChI Key: IXBLQWDWMIYKKE-UHFFFAOYSA-N
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Description

Significance of Adamantane (B196018) Scaffolds in Chemical Research

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, is the simplest diamondoid, possessing a rigid, cage-like structure that mimics the carbon arrangement in a diamond crystal. wikipedia.org This unique three-dimensional and stress-free structure imparts a range of desirable properties that have captured the attention of chemists for decades. wikipedia.org

The lipophilic (fat-loving) nature of the adamantane cage is a key attribute, enhancing the ability of molecules to traverse biological membranes. nih.gov This property, combined with its inherent stability, makes the adamantane scaffold a valuable component in drug design, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic compounds. nih.gov Furthermore, its rigid framework provides a predictable and stable platform for the precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net Adamantane-containing compounds have found clinical success in treating viral infections and neurological disorders. researchgate.net

Overview of Functionalized Adamantane Derivatives

The true versatility of adamantane is unlocked through functionalization, the process of adding new chemical groups to the adamantane core. The four bridgehead positions of the adamantane cage are particularly amenable to substitution, allowing for the creation of a vast array of mono- and poly-functionalized derivatives. google.com These modifications can be tailored to modulate the molecule's properties, such as solubility, reactivity, and biological activity.

Common functionalizations include the introduction of amino, carboxyl, hydroxyl, and halogen groups, which can be achieved through various synthetic methodologies. nih.gov These functionalized adamantanes serve as versatile building blocks in medicinal chemistry, materials science, and supramolecular chemistry. nih.gov For instance, amino-functionalized adamantanes are precursors to important antiviral and anti-Parkinsonian drugs, while adamantane carboxylic acids are used to modify existing drugs to enhance their therapeutic profiles. nih.gov The ability to create complex, multi-substituted adamantane scaffolds opens up possibilities for developing highly specific and potent molecules for a range of applications. google.com

Rationale for Research Focus on Methyl 4-aminoadamantane-1-carboxylate

This compound (CAS No. 865980-54-7) is a bifunctional adamantane derivative that has garnered interest as a valuable research chemical. It incorporates two key functional groups onto the adamantane scaffold: an amino group (-NH₂) and a methyl carboxylate group (-COOCH₃). This specific arrangement of functional groups provides a compelling rationale for its investigation.

The presence of the amino group offers a site for hydrogen bonding and can act as a basic center, influencing the molecule's solubility and its potential to interact with biological targets. nih.gov The methyl carboxylate group, an ester, provides another point of functionality that can be hydrolyzed to a carboxylic acid or participate in other chemical transformations. The combination of a primary amine and a methyl ester on a rigid adamantane framework makes this compound a versatile intermediate for the synthesis of more complex molecules.

Notably, this compound has been identified in patent literature as a potential component in the development of inhibitors for key metabolic enzymes. Specifically, it has been mentioned in the context of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and acetyl-CoA carboxylase (ACC). google.comgoogle.com Inhibition of 11β-HSD1 is a therapeutic strategy for managing conditions like type 2 diabetes and obesity, as this enzyme is involved in the production of the stress hormone cortisol. mdpi.comnih.gov Similarly, ACC is a critical enzyme in fatty acid synthesis, and its inhibition is being explored for the treatment of metabolic syndrome and certain cancers. scienceandtechnology.com.vnnih.govnih.govescholarship.org The potential of this compound to serve as a scaffold for developing inhibitors of these significant enzymes underscores the rationale for its focused research.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 865980-54-7 google.com
Molecular Formula C₁₂H₁₉NO₂ nih.gov
Molecular Weight 209.29 g/mol nih.gov
IUPAC Name methyl (1s,3R,4r,5S,7s)-4-aminoadamantane-1-carboxylate nih.gov
Physical Form Liquid nih.gov
Purity Typically ≥97% nih.govnih.gov
Storage Refrigerator nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-aminoadamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBLQWDWMIYKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization of Methyl 4 Aminoadamantane 1 Carboxylate

Established Synthetic Routes to Methyl 4-aminoadamantane-1-carboxylate

Direct, high-yield synthetic routes to this compound are not extensively documented in publicly available literature, highlighting the synthetic challenge of producing 1,4-disubstituted adamantanes. However, the synthesis can be envisaged through multi-step sequences starting from readily available adamantane (B196018) precursors. The general strategy involves the sequential introduction of the amino and carboxyl functionalities, followed by esterification. The order of introduction of these groups is critical due to their directing effects on subsequent substitution reactions.

Multi-step Organic Reaction Sequences

The synthesis of bifunctional adamantanes like the target molecule typically involves a series of reactions to introduce and manipulate functional groups on the adamantane core. A plausible multi-step sequence for this compound would likely start with a monosubstituted adamantane.

One potential pathway begins with 1-adamantanecarboxylic acid . This commercially available starting material can be subjected to a nitration reaction to introduce a nitro group at a different bridgehead position. Subsequent reduction of the nitro group would yield the corresponding amino acid, which can then be esterified to the final product.

Alternatively, a route starting from an amino-adamantane derivative could be considered. However, the synthesis of 4-aminoadamantane precursors is less straightforward than that of the 1-substituted counterparts.

A documented synthesis of the related 3-aminoadamantane-1-carboxylic acid involves the Ritter reaction on adamantane-1-carboxylic acid. science.org.ge This reaction, using a mixture of nitric acid, sulfuric acid, and oleum, followed by the addition of acetonitrile (B52724), introduces an acetylamino group at the 3-position. science.org.ge Subsequent hydrolysis yields 3-aminoadamantane-1-carboxylic acid hydrochloride. science.org.ge While this produces the 1,3-isomer, it demonstrates a viable approach for the amination of a pre-existing adamantane carboxylic acid.

The synthesis of the four stereoisomers of 4-aminoadamantane-2-carboxylic acid has also been described, showcasing complex multi-step routes involving π-route cyclizations to form the disubstituted adamantane core. rsc.org

Functionalization of the Adamantane Core

The functionalization of the adamantane core is central to the synthesis of this compound. The unique structure of adamantane, with its tertiary bridgehead and secondary methylene (B1212753) carbons, dictates the regioselectivity of substitution reactions.

Carboxylation: The introduction of a carboxyl group at a bridgehead position is commonly achieved through the Koch-Haaf reaction . This reaction typically involves the treatment of adamantane or a derivative with formic acid in the presence of a strong acid like sulfuric acid. orgsyn.org For instance, 1-adamantanecarboxylic acid can be synthesized by the carboxylation of adamantane using formic acid and t-butyl alcohol in 96% sulfuric acid. orgsyn.org

Amination: The introduction of an amino group can be accomplished through several methods. The Ritter reaction is a powerful method for producing amides from carbocations, which can then be hydrolyzed to amines. For example, 3-acetylaminoadamantane-1-carboxylic acid can be synthesized from adamantane-1-carboxylic acid via a Ritter reaction. science.org.ge Direct amination is challenging, but methods involving the reduction of nitro or azido (B1232118) derivatives are common. Nitration of the adamantane core, often using a mixture of nitric and sulfuric acid, can introduce a nitro group, which can then be reduced to an amine. science.org.ge

The functionalization of an already substituted adamantane is influenced by the electronic nature of the existing substituent. The carboxylic acid group is deactivating, making further electrophilic substitution more challenging. mdpi.comacs.org This is a key consideration when planning the synthetic sequence.

Advanced Synthetic Techniques for Adamantane Derivatives

To overcome the challenges of traditional multi-step syntheses, advanced techniques such as flow chemistry and one-pot reactions are being explored for the synthesis of adamantane derivatives. These methods can offer improved yields, reduced reaction times, and enhanced safety profiles.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool in modern organic synthesis. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for highly exothermic or hazardous reactions often employed in adamantane chemistry.

While a specific flow synthesis for this compound is not reported, the synthesis of other adamantane derivatives using flow chemistry has been demonstrated. For example, a machine-assisted flow procedure has been used for the synthesis of a class of analgesic adamantane derivatives. acs.orggoogle.com The development of continuous-flow reactions for the synthesis of the anti-Alzheimer drug memantine (B1676192) (1-amino-3,5-dimethyladamantane) has also been investigated, involving steps like hydrogenation, skeletal rearrangement, nitration, and reduction in a continuous manner. mdpi.com These examples suggest that a flow-based approach could be developed for the synthesis of this compound, potentially improving the efficiency and scalability of the nitration and reduction steps.

One-Pot Synthesis Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. Several one-pot methods for the construction of the adamantane skeleton have been reported.

For instance, adamantane derivatives can be constructed in a one-pot reaction from cyclohexanone (B45756) derivatives via domino Michael reactions and a Dieckmann condensation or an aldol-type reaction. mdpi.comresearchgate.netbelnauka.by This approach allows for the formation of multiple bonds and the rapid assembly of the complex adamantane core. While these methods typically produce highly functionalized adamantanes, they may not directly yield the desired 1,4-substitution pattern of the target molecule. However, they demonstrate the potential for cascade reactions in adamantane synthesis.

A one-pot synthesis of 1,3-adamantanedicarboxylic acid from 1-adamantane carboxylic acid has been reported, utilizing a mixed acid system of nitric and sulfuric acid. acs.org This indicates the feasibility of one-pot functionalization of a pre-existing adamantane core.

Industrial Production Considerations and Scalability Studies

The industrial production of adamantane derivatives is well-established, particularly for pharmaceutical applications. Drugs like amantadine (B194251) and memantine are produced on a large scale. The scalability of the synthesis of this compound would depend on the efficiency, cost-effectiveness, and safety of the chosen synthetic route.

Key considerations for industrial production include:

Cost of Starting Materials: The availability and cost of the initial adamantane precursor are crucial. Routes starting from adamantane itself or 1-adamantanecarboxylic acid are likely to be more economically viable.

Reagent and Solvent Selection: The use of hazardous or expensive reagents, such as strong acids and organic solvents, needs to be carefully managed. The development of greener and more sustainable processes is an important aspect of industrial chemistry. For example, a one-pot, efficient, and sustainable process for the synthesis of amantadine hydrochloride from 1-bromoadamantane (B121549) has been described, highlighting the move towards more industrially viable methods.

Process Safety: Reactions involving highly reactive intermediates or exothermic steps, such as nitration, require robust safety protocols and engineering controls, especially at a large scale. Flow chemistry can offer significant safety advantages in this regard.

Purification: The purification of the final product and intermediates is a critical step. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness.

Scalability studies for related compounds, such as the scale-up synthesis of 1-methyladamantane (B139842) and its functionalization to a key precursor for antiviral agents, demonstrate the feasibility of producing complex adamantane derivatives at a multigram level. A convergent and scalable process for the synthesis of adamantane-based 11-β-HSD-1 inhibitors has also been developed to deliver kilogram quantities of the active pharmaceutical ingredient. These examples provide a framework for the potential industrial-scale production of this compound.

Yield and Purity Optimization

The efficient synthesis of this compound is crucial for its application as a building block in the development of more complex molecules, such as enzyme inhibitors. While specific literature detailing the optimization of this particular compound's synthesis is not extensively available, general principles of organic process chemistry can be applied to enhance yield and purity.

A plausible synthetic route to this compound would likely start from a more readily available adamantane precursor, such as 1-adamantanecarboxylic acid. The introduction of the amino group at the C-4 position presents a synthetic challenge that requires careful selection of reagents and reaction conditions.

Hypothetical Optimization Parameters:

ParameterObjectivePotential Methods and Considerations
Starting Material High purity and reactivityUse of commercially available, high-grade 1-adamantanecarboxylic acid or a suitable derivative.
Reaction Solvent Optimize solubility and reaction rateScreening of various aprotic and protic solvents to find the optimal medium for the amination and esterification steps.
Reagent Stoichiometry Minimize side productsPrecise control over the molar ratios of reactants to prevent over-reaction or unreacted starting materials.
Temperature Control Enhance selectivity and yieldStepwise temperature profiling for each reaction stage to maximize the formation of the desired product and minimize degradation.
Purification Method Achieve high purityDevelopment of an efficient purification protocol, likely involving column chromatography or recrystallization to isolate the final product.

Detailed research into the reaction mechanism would be the first step in a comprehensive optimization study. Understanding the potential for side-product formation would inform the adjustments to reaction parameters. For instance, in the esterification of the carboxylic acid, controlling the amount of alcohol and the acid catalyst is key to driving the reaction to completion while avoiding potential degradation. Similarly, during the introduction of the amino group, the choice of aminating agent and the reaction conditions are critical to achieving the desired regioselectivity and avoiding the formation of isomeric impurities.

Catalysis and Reaction Condition Enhancement

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to improved efficiency, selectivity, and sustainability. For the synthesis of this compound, both the esterification and the amination steps can be significantly enhanced through the use of appropriate catalysts.

Esterification Catalysis: The conversion of the carboxylic acid to its methyl ester is typically acid-catalyzed. While strong mineral acids like sulfuric acid can be effective, they can also lead to side reactions. The use of milder catalysts could offer better control.

Potential Catalysts for Esterification:

Catalyst TypeExamplesAdvantages
Solid Acid Catalysts Zeolites, NafionEase of separation, reusability, reduced corrosive waste.
Organocatalysts 4-(Dimethylamino)pyridine (DMAP)Mild reaction conditions, high efficiency in acylation reactions.
Lewis Acids Scandium(III) triflateHigh activity, often effective in small catalytic amounts.

Amination Catalysis: The introduction of an amino group onto the adamantane skeleton is a more complex transformation. If proceeding through a Hofmann or Curtius rearrangement of a carboxylic acid derivative, the conditions are typically stoichiometric. However, if a direct C-H amination approach were to be developed, it would likely rely on transition metal catalysis.

Reaction Condition Enhancement: Beyond catalysis, other modern techniques could be employed to enhance the synthesis. The use of microwave irradiation, for example, can dramatically reduce reaction times and, in some cases, improve yields and selectivity by providing rapid and uniform heating. Flow chemistry presents another avenue for optimization, allowing for precise control over reaction parameters and facilitating safer handling of hazardous reagents, ultimately leading to a more consistent product quality.

Stereoselective Synthesis Approaches for Adamantane Derivatives

The adamantane cage of this compound possesses multiple stereocenters. The development of stereoselective synthetic methods is therefore of high importance for accessing specific isomers, which may exhibit distinct biological activities. Research has shown that even minor changes in the stereochemistry of adamantane derivatives can lead to significant differences in their pharmacological profiles. echemi.com

Several strategies have been developed for the stereoselective synthesis of adamantane derivatives. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

A notable example in the broader context of adamantane chemistry is the enantioselective cyclopropanation reaction, which has been used to create functionalized adamantanes with high stereocontrol. glpbio.com Furthermore, organocatalysis has emerged as a valuable tool for the enantioselective construction of complex molecules, including those with challenging stereochemical features. google.com

In the context of preparing enantiomerically pure adamantane derivatives, chiral chromatography is also a viable, and sometimes necessary, technique. rsc.org This method allows for the separation of enantiomers from a racemic mixture, providing access to the individual stereoisomers for further study. rsc.org The synthesis of novel adamantane derivatives with potent activity against certain viruses has been achieved through stereoselective routes, underscoring the importance of controlling stereochemistry in this class of compounds. bldpharm.comsigmaaldrich.com These approaches often involve the transformation of key intermediates to build the desired stereochemistry into the final molecule. bldpharm.comsigmaaldrich.com

Chemical Reactivity and Mechanistic Transformations of Methyl 4 Aminoadamantane 1 Carboxylate

Reactivity of the Amino Functionality

The amino group (—NH₂) attached to the adamantane (B196018) skeleton at the C-4 position is a primary amine. Its reactivity is characteristic of other aliphatic amines, serving as a nucleophile and a base. However, the bulky adamantane framework can sterically hinder its approach to electrophiles.

Oxidation Reactions

The primary amino group on the adamantane scaffold can undergo oxidation. A relevant study on the oxidation of adamantyl-substituted anilines demonstrated that the amino group can be oxidized to form stable aminoxyl radicals. nih.gov In this process, N-adamantylanilines are treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding aminoxyl radical. nih.gov This transformation highlights the accessibility of the nitrogen lone pair to chemical reagents, suggesting that Methyl 4-aminoadamantane-1-carboxylate could likely be oxidized to form nitroso or nitro compounds, or corresponding radical species, depending on the oxidant and reaction conditions.

Table 1: Representative Oxidation of Adamantyl Amino Compounds

Starting Material Reagent Product Type Reference
N-adamantylaniline m-CPBA Aminoxyl Radical nih.gov

Amidation and Acylation Reactions

The nucleophilic nature of the amino group is most commonly demonstrated in amidation and acylation reactions. It can react with carboxylic acids, acyl chlorides, or acid anhydrides to form amide bonds. Research on related aminoadamantane compounds, such as amantadine (B194251), confirms this reactivity. For instance, amantadine and its analogue rimantadine (B1662185) have been successfully coupled with various N-protected amino acids to form amide-linked conjugates. nih.gov

These coupling reactions often employ standard peptide coupling reagents to activate the carboxylic acid. nih.gov A common method involves the use of 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of a base like 4-(Dimethylamino)pyridine (DMAP). nih.gov Similarly, the benzoylation of 3-aminoadamantane-1-carboxylic acid hydrochloride has been achieved, further demonstrating the feasibility of acylating the amino group on the adamantane core. science.org.ge

More recent direct amidation methods utilize catalysts such as those based on boron or silicon, which can mediate the reaction between a carboxylic acid and an amine by forming an activated intermediate. nih.govyoutube.com For example, methyltrimethoxysilane (B3422404) has been shown to be an effective reagent for the direct amidation of various carboxylic acids with primary and secondary amines. nih.gov

Table 2: Examples of Amidation/Acylation Reagents for Adamantylamines

Reagent System Reaction Type Example Substrate Reference
TBTU / DMAP Peptide Coupling Amantadine / Rimantadine nih.gov
Benzoyl Chloride Acylation 3-aminoadamantane-1-carboxylic acid science.org.ge
Methyltrimethoxysilane Direct Amidation General Amines nih.gov
Titanium Tetrafluoride Catalytic Amidation General Amines researchgate.net

Substitution Reactions

The amino group of this compound can act as a nucleophile in substitution reactions. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, displacing a leaving group. A key example of this reactivity is the nucleophilic aromatic substitution involving 1-aminoadamantane. In studies, 1-aminoadamantane has been shown to react with activated polyfluorinated arenes, where it displaces a fluorine atom to form a new C-N bond. nih.gov This reaction proceeds in high yield, particularly in a polar aprotic solvent like DMSO. nih.gov This indicates that the amino group on the adamantane cage is a competent nucleophile for substitution reactions, provided the electrophilic partner is sufficiently reactive.

Reactivity of the Carboxylate Ester Group

The methyl carboxylate (—COOCH₃) is the second functional site. Its reactivity is dominated by nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon.

Hydrolysis and Esterification Reactions

The methyl ester group can be hydrolyzed back to the corresponding carboxylic acid, 4-aminoadamantane-1-carboxylic acid. This reaction is typically catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. masterorganicchemistry.com This is the reverse of the Fischer esterification process.

Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521) (NaOH), results in saponification. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol (B129727). This process is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium.

Conversely, the parent compound, this compound, can be synthesized via Fischer esterification. masterorganicchemistry.com This involves reacting 4-aminoadamantane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is an equilibrium, and it is typically driven to completion by using a large excess of the alcohol (methanol). masterorganicchemistry.com

Table 3: Conditions for Ester Hydrolysis and Formation

Reaction Reagents Product from this compound Reference
Acid-Catalyzed Hydrolysis H₂O, H⁺ (e.g., H₂SO₄) 4-Aminoadamantane-1-carboxylic acid masterorganicchemistry.com
Base-Catalyzed Hydrolysis NaOH, H₂O Sodium 4-aminoadamantane-1-carboxylate organic-chemistry.orggoogle.com
Fischer Esterification CH₃OH, H⁺ (e.g., H₂SO₄) This compound masterorganicchemistry.com

Reduction Reactions

The carboxylate ester group can be reduced to a primary alcohol. The choice of reducing agent is critical, as esters are less reactive than ketones or aldehydes.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. ucalgary.ca The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) (—OCH₃) group to form an intermediate aldehyde, which is then immediately reduced by a second equivalent of hydride to the primary alcohol, (4-aminoadamantane-1-yl)methanol, after an aqueous workup. ucalgary.ca

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters to alcohols under standard conditions. ucalgary.ca More specialized reagents, such as a combination of HSiEt₃ and B(C₆F₅)₃, can achieve the complete reduction of aliphatic esters to the corresponding methyl group. organic-chemistry.org

Table 4: Reduction of Ester Functionality

Reagent Product from Ester Selectivity Notes Reference
Lithium Aluminum Hydride (LiAlH₄) Primary Alcohol Powerful, non-selective; reduces many functional groups. harvard.edu ucalgary.camasterorganicchemistry.com
Sodium Borohydride (NaBH₄) No reaction (generally) Less reactive; does not typically reduce esters. ucalgary.ca
HSiEt₃ / B(C₆F₅)₃ Methyl Group Reduces aliphatic esters to hydrocarbons. organic-chemistry.org

Intramolecular Cyclizations and Rearrangements of Adamantane Derivatives

The adamantane scaffold is known for its propensity to undergo rearrangements, often driven by the formation of a stable tertiary carbocation at a bridgehead position. nih.gov While specific studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of analogous adamantane derivatives provides a strong basis for predicting its behavior.

One of the most relevant transformations for adamantane derivatives bearing nitrogen functionalities is the Ritter reaction . organic-chemistry.org This reaction typically involves the generation of a carbocation which is then trapped by a nitrile. In a related context, if the amino group of this compound were to be transformed into a suitable leaving group, a carbocation could be generated at the C4 position. However, the C1-carboxylate and the C4-amino group are positioned in a way that makes direct cyclization challenging without significant skeletal rearrangement.

A more plausible intramolecular reaction would involve the derivatization of both the amino and carboxylate groups to facilitate cyclization. For instance, conversion of the methyl ester to a carboxylic acid, followed by formation of an amide with a suitable tether, could set the stage for an intramolecular cyclization.

Hypothetical Intramolecular Cyclization Pathway:

StepDescriptionIntermediate
1Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-aminoadamantane-1-carboxylic acid).4-aminoadamantane-1-carboxylic acid
2Acylation of the amino group with a bifunctional reagent (e.g., chloroacetyl chloride) to form an N-acyl derivative.Methyl 4-(chloroacetamido)adamantane-1-carboxylate
3Intramolecular nucleophilic substitution where the carboxylate (or its activated form) attacks the electrophilic carbon of the chloroacetyl group.A bicyclic lactam

Rearrangements of the adamantane cage itself are also a key feature of adamantane chemistry. acs.orgrsc.org These are typically acid-catalyzed and proceed through a series of Wagner-Meerwein shifts. While the parent adamantane is highly symmetrical, substituted adamantanes like the title compound can yield a mixture of products upon rearrangement. For example, treatment of 1-azidoadamantane (B1269512) with aluminum chloride in the presence of aromatic substrates leads to a rearranged 3-aryl-4-azahomoadamantane. acs.org This suggests that under strongly acidic or Lewis acidic conditions, this compound could potentially undergo skeletal rearrangements.

Another well-known rearrangement in amine chemistry is the Hofmann rearrangement , which converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgthermofisher.com If the methyl carboxylate of the title compound were first converted to a primary amide (4-aminoadamantane-1-carboxamide), treatment with bromine and a strong base could initiate a Hofmann rearrangement. researchgate.net This would lead to the formation of an isocyanate intermediate, which upon hydrolysis would yield 1,4-diaminoadamantane. The mechanism involves the migration of the adamantyl group from the carbonyl carbon to the nitrogen atom. chemistrysteps.com

Reaction Kinetics and Mechanistic Pathways

The kinetics and mechanisms of reactions involving this compound are largely inferred from studies on similar adamantane derivatives. The rigid nature of the adamantane cage often leads to predictable stereochemical outcomes and can influence reaction rates.

Ritter Reaction Mechanism on Adamantane Scaffolds:

The Ritter reaction on adamantane derivatives, such as the reaction of 1-adamantanol (B105290) with a nitrile in the presence of a strong acid, proceeds through a well-defined mechanistic pathway. researchgate.netnih.govmissouri.edu

Carbocation Formation: The reaction is initiated by the protonation of the hydroxyl group (or other leaving group) and its subsequent departure to form a highly stable tertiary carbocation at the bridgehead position (C1).

Nucleophilic Attack: The nitrogen atom of the nitrile acts as a nucleophile and attacks the carbocation, forming a nitrilium ion intermediate.

Hydrolysis: The nitrilium ion is then hydrolyzed upon aqueous workup to yield the corresponding N-substituted amide.

The rate-determining step is typically the formation of the adamantyl carbocation. The stability of this carbocation is a key factor driving the reaction. Computational studies on adamantane rearrangements have provided insight into the energetic barriers and transition states of these processes. nih.gov

Kinetics of Hofmann Rearrangement:

Influence of the Adamantane Cage on Reactivity:

The bulky and rigid adamantane cage can exert significant steric and electronic effects on the reactivity of the attached functional groups.

Steric Hindrance: The cage can sterically hinder the approach of reagents to the functional groups, potentially slowing down reaction rates compared to less hindered substrates.

Electronic Effects: The adamantyl group is generally considered to be electron-donating through inductive effects, which can stabilize adjacent positive charges, such as the carbocation intermediate in the Ritter reaction.

Interactive Data Table: Plausible Reactions and Mechanistic Features

Reaction TypeStarting Adamantane DerivativeKey ReagentsIntermediateProductMechanistic Notes
Intramolecular AmidationMethyl 4-(chloroacetamido)adamantane-1-carboxylateBaseEnolateBicyclic lactamInvolves intramolecular nucleophilic substitution. nih.govnih.govfrontiersin.orgrsc.orgdatapdf.com
Hofmann Rearrangement4-aminoadamantane-1-carboxamideBr₂, NaOHIsocyanate1,4-diaminoadamantaneProceeds with one carbon atom loss via an isocyanate intermediate. wikipedia.orgthermofisher.com
Ritter Reaction4-hydroxyadamantane-1-carboxylateR-CN, H₂SO₄Nitrilium ion4-acetamidoadamantane-1-carboxylateDriven by the formation of a stable tertiary carbocation. organic-chemistry.orgresearchgate.netnih.gov
Skeletal RearrangementThis compoundLewis Acid (e.g., AlCl₃)Rearranged carbocationsIsomeric homoadamantane (B8616219) derivativesProceeds via Wagner-Meerwein shifts. nih.govacs.orgrsc.orgacs.org

Structural Characterization and Solid State Analysis of Methyl 4 Aminoadamantane 1 Carboxylate

Spectroscopic Analysis for Structure Elucidation

Spectroscopic techniques are fundamental in confirming the identity and functional groups present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl protons of the ester group (-COOCH₃) would likely appear as a singlet at approximately 3.7-3.9 ppm. The protons of the adamantane (B196018) cage are expected to produce a series of complex, overlapping multiplets in the range of 1.5 to 2.5 ppm. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. A characteristic signal for the ester carbonyl carbon (C=O) is expected in the downfield region, around 175-178 ppm. The methoxy (B1213986) carbon (-OCH₃) would likely resonate near 50-55 ppm. The adamantane cage would show several distinct signals for its bridgehead and methylene (B1212753) carbons, consistent with its rigid structure.

Table 1: Predicted NMR Chemical Shifts (δ) for Methyl 4-aminoadamantane-1-carboxylate

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Adamantane Cage Protons1.5 - 2.5 (multiplets)29 - 44
Amine Protons (-NH₂)Variable (broad singlet)-
Methoxy Protons (-OCH₃)~3.7 - 3.9 (singlet)~50 - 55
Carbonyl Carbon (C=O)-~175 - 178

FTIR spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to exhibit several key absorption bands.

The primary amine (-NH₂) group would be identified by a pair of stretching vibrations in the region of 3400-3300 cm⁻¹. The strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch is anticipated to appear around 1730-1715 cm⁻¹. bas.bg The adamantane structure itself would be confirmed by the presence of multiple C-H stretching bands between 2950 and 2850 cm⁻¹ and various bending vibrations in the fingerprint region. nih.govnist.gov Additional significant bands would include the C-O stretching of the ester and the C-N stretching of the amine.

Table 2: Expected FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine3400 - 3300 (two bands)
C-H StretchAdamantane Alkane2950 - 2850
C=O StretchEster Carbonyl1730 - 1715
C-O StretchEster~1250 - 1100
C-N StretchAmine~1200 - 1020

X-ray Crystallography and Crystal Structure Determination

Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional structure of a molecule in the crystalline state, including bond lengths, bond angles, and intermolecular packing. While a specific structure for the title compound is not publicly documented, its crystallographic features can be inferred from numerous studies on similar adamantane derivatives. researchgate.netnih.govresearchgate.net

In the solid state, molecules of this compound would be held together by a combination of intermolecular forces. The most significant of these are expected to be hydrogen bonds. The primary amine group (-NH₂) is a hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor. This allows for the formation of N-H···O hydrogen bonds, which are crucial in organizing the molecules into a stable, repeating three-dimensional lattice. mdpi.com

Adamantane derivatives are frequently subject to whole-molecule disorder in the crystalline state due to the high symmetry and globular nature of the adamantane cage. researchgate.net This phenomenon, extensively studied in the closely related compound (1-adamantyl)methyl-1-adamantanecarboxylate, can manifest in two primary ways. researchgate.net

Positional Disorder: Molecules may statistically occupy two or more slightly different positions within the crystal lattice.

Orientational Disorder: Molecules at a single lattice site may adopt multiple orientations.

This disorder arises because the crystal packing is often dominated by weak, non-directional van der Waals forces rather than a rigid, directional hydrogen-bonding network. researchgate.net The similar size and shape of the amino and methyl carboxylate substituents could potentially allow for rotational disorder where the molecule's axis is aligned but its ends are flipped. Analysis of diffuse scattering patterns in diffraction images can reveal such disorder phenomena. researchgate.net

Chiroptical Spectroscopy in Stereochemical Analysis of Adamantane Derivatives

Chiroptical spectroscopy, which encompasses techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is a powerful tool for determining the absolute configuration and conformation of chiral molecules in solution. researchgate.netnih.gov Adamantane derivatives, when appropriately substituted, can exhibit chirality, and chiroptical methods are instrumental in their stereochemical elucidation.

The adamantane framework itself is achiral. However, substitution at specific positions can render the molecule chiral. For instance, 1,2-disubstituted adamantanes are chiral. lanl.gov Similarly, a 1,4-disubstitution pattern, as seen in this compound, can also lead to chirality if the substituents are different and arranged in a way that breaks the molecule's symmetry.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. rsc.orgresearchgate.net VCD is particularly advantageous for determining the conformation of molecules in solution due to the large number of vibrational bands, each corresponding to a specific molecular motion. rsc.org The VCD spectrum provides a detailed fingerprint of the molecule's three-dimensional structure. For complex molecules like adamantane derivatives, VCD, in conjunction with quantum chemical calculations, can provide unambiguous assignment of absolute configuration. rsc.org Studies on chiral amine borane (B79455) adducts have shown that VCD can reveal subtle intermolecular interactions and conformational changes in solution. researchgate.net While a VCD spectrum for this compound has not been reported, the principles established in studies of other chiral adamantanes would be directly applicable. The analysis would focus on the vibrational modes of the amino and ester functional groups and how their chiral disposition relative to the adamantane cage gives rise to characteristic VCD signals.

Due to the lack of publicly available experimental chiroptical data for this compound, a definitive stereochemical analysis based on these methods cannot be presented here. However, the established principles of ECD and VCD spectroscopy provide a clear framework for how such an analysis would be conducted, relying on the correlation of experimental spectra with those predicted by theoretical calculations for different stereoisomers.

Computational Chemistry and Theoretical Modeling of Methyl 4 Aminoadamantane 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) are employed to solve the Schrödinger equation for a given molecular arrangement. nih.gov These calculations can predict a wide array of properties, including optimized molecular geometry, vibrational frequencies for infrared and Raman spectroscopy, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing chemical reactivity. nih.gov

For a molecule like Methyl 4-aminoadamantane-1-carboxylate, quantum chemical calculations can elucidate the influence of the rigid adamantane (B196018) cage on the electronic properties of the amino and carboxylate functional groups. A study on the structurally related methylcarbamate, which also contains amino and methyl ester groups, demonstrated that DFT calculations using the B3LYP functional with basis sets like 6-311++G(2d,p) and cc-pVDZ can accurately reproduce experimental geometric parameters. researchgate.net Similar computational approaches for this compound would likely yield precise structural data and insights into the molecule's reactivity. researchgate.net

Calculations can also determine various energetic properties, such as ionization energies, electron affinities, and proton affinities, which are vital for understanding how the molecule might interact with its environment. nih.gov Furthermore, the calculation of torsional and inversion potentials, as performed for methylcarbamate, can reveal the energy barriers associated with the rotation of the methyl group and the inversion of the amino group, providing a detailed picture of the molecule's dynamic conformational landscape. researchgate.net

Table 1: Representative Quantum Chemical Calculation Methods and Predicted Properties

Calculation Method Basis Set Example Key Properties Calculated Relevance to this compound
Density Functional Theory (DFT)6-311++G(2d,p)Optimized geometry, vibrational frequencies, HOMO/LUMO energies, reaction energies. nih.govresearchgate.netProvides insights into molecular structure, stability, and sites of potential chemical reactions.
Hartree-Fock (HF)cc-pVDZElectronic structure, molecular orbitals, initial geometry optimization. researchgate.netA foundational ab initio method, often a starting point for more complex calculations.
Møller-Plesset Perturbation Theory (MP2)6-311++G(2d,p)More accurate energy calculations by including electron correlation. researchgate.netRefines the understanding of the molecule's energy landscape and reaction barriers.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on a classical force field, which describes the potential energy of the system as a function of its atomic coordinates. nih.gov By solving Newton's equations of motion for each atom, MD simulations can track the trajectory of a molecule, revealing its accessible conformations and dynamic properties in various environments, such as in solution. nih.gov

Table 2: Key Aspects of Molecular Dynamics Simulations for Conformational Analysis

Simulation Aspect Description Significance for this compound
Force FieldA set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM). nih.govDetermines the accuracy of the simulated atomic interactions and resulting conformations.
Conformational SamplingExploration of the different spatial arrangements of the molecule.Identifies the most stable and biologically relevant shapes of the molecule.
Solvent ModelExplicit or implicit representation of the solvent environment.Crucial for accurately modeling the behavior of the molecule in a biological context.
Trajectory AnalysisAnalysis of the atomic positions over time to extract dynamic and structural information. nih.govReveals information about flexibility, hydrogen bonding patterns, and interactions with the solvent.

Theoretical Studies of Structure-Activity Relationships (SAR) in Adamantane Scaffolds (non-clinical)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For adamantane-based compounds, theoretical SAR studies can provide a rational framework for designing new derivatives with improved properties. researchgate.net These studies often involve the systematic modification of the adamantane scaffold and the analysis of how these changes affect a particular biological endpoint.

Theoretical SAR studies on adamantane scaffolds have been used to explore their potential in various therapeutic areas. For instance, research into adamantane derivatives as inhibitors of the Kv7.1/KCNE1 potassium channel complex has shown that modifications at different positions of the adamantane cage can significantly impact inhibitory activity. researchgate.net Such studies have revealed that while small polar substituents may reduce activity, bulkier groups can be well-tolerated and even enhance potency. researchgate.net Interestingly, for this particular target, the potency of the adamantane derivatives was not found to be directly dependent on hydrophobicity or molecular volume. researchgate.net

In the context of this compound, a theoretical SAR study would involve exploring the effects of modifying the amino and carboxylate groups, as well as substituting at other positions on the adamantane ring. This could involve investigating different ester groups, N-alkylation or N-acylation of the amino group, or the introduction of other functional groups onto the adamantane core. By correlating these structural modifications with predicted properties (such as binding affinity from docking studies), a comprehensive SAR map can be constructed to guide the synthesis of more potent and selective compounds.

Molecular Docking Studies with Biological Targets (non-clinical mechanistic insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein or other biological macromolecule. This provides valuable mechanistic insights into how a compound might exert its biological effect at a molecular level.

For adamantane-containing compounds, molecular docking has been successfully employed to understand their interaction with various biological targets. For example, docking studies of adamantane-based inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) have helped to elucidate the key interactions responsible for their inhibitory activity. nih.gov Such studies can reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the adamantane derivative and the amino acid residues in the binding pocket of the target protein.

In the case of this compound, molecular docking could be used to hypothetically screen for potential biological targets or to understand its interaction with a known receptor. The adamantane cage often serves as a lipophilic anchor, fitting into hydrophobic pockets within a binding site. The amino and carboxylate groups would then be available to form specific polar interactions, such as hydrogen bonds or salt bridges, which can contribute significantly to binding affinity and selectivity. By visualizing the docked pose of this compound, researchers can generate hypotheses about its mechanism of action and identify key structural features that could be modified to improve its interaction with the target.

Exploration of Derivatives and Analogs of Methyl 4 Aminoadamantane 1 Carboxylate

Synthesis of Novel Adamantane-Based Building Blocks

The synthesis of derivatives often begins with the strategic construction of the core building block, 4-aminoadamantane-1-carboxylic acid. A common approach involves the functionalization of adamantane-1-carboxylic acid, a readily available starting material. orgsyn.orggoogle.com The introduction of an amino group at a bridgehead position can be achieved through methods like the Ritter reaction, which transforms a tertiary alcohol or its equivalent in the presence of a nitrile into an N-alkyl amide, followed by hydrolysis. science.org.ge While many documented Ritter reactions on the adamantane (B196018) core occur at the C3 position, the principles can be applied to generate 4-substituted isomers. science.org.ge

For instance, the synthesis of 3-acetylaminoadamantane-1-carboxylic acid is accomplished by reacting adamantane-1-carboxylic acid with acetonitrile (B52724) in a highly acidic medium (sulfuric acid and oleum). science.org.ge A similar strategy can be envisioned for the synthesis of the 4-amino precursor. Subsequent esterification of the carboxylic acid group with methanol (B129727) under acidic conditions yields the target methyl 4-aminoadamantane-1-carboxylate.

Another advanced approach to novel building blocks is the creation of multifunctional adamantane scaffolds. An efficient route to tetrasubstituted adamantane derivatives has been developed, starting from adamantane itself. nih.gov This method allows for the creation of a scaffold with three identical functional arms and a fourth, different functional group, providing a platform for constructing complex, multivalent molecules. nih.gov These strategies highlight the versatility of the adamantane core in preparing a diverse range of structural building blocks.

Starting MaterialKey TransformationResulting Building BlockReference
Adamantane-1-carboxylic acidRitter Reaction (amination) & Hydrolysis4-Aminoadamantane-1-carboxylic acid science.org.ge
AdamantaneMulti-step functionalization (e.g., bromination, ethynylation, carboxylation, Ritter reaction)Tetrasubstituted adamantane scaffolds (e.g., with three carboxylates and one amino group) nih.gov
1-NitroxyadamantaneCarboxylation with formic acid1-Adamantanecarboxylic acid google.com

Scaffold Modification and Functional Group Diversification

The presence of two distinct functional groups—an amine and a methyl ester—on the this compound scaffold allows for a wide range of chemical modifications. This diversification is key to tuning the molecule's properties for specific applications.

The primary amino group is a versatile handle for derivatization. It readily undergoes acylation reactions. For example, benzoylation of the related 3-aminoadamantane-1-carboxylic acid hydrochloride is achieved by reacting it with benzoyl chloride in the presence of a base, a method directly applicable to the 4-amino isomer. science.org.ge This reaction converts the amino group into a more complex amide, altering the molecule's steric and electronic properties. Similarly, N-acetylation can be performed to yield N-acetyl derivatives. nih.gov

The methyl carboxylate group can also be modified. While the ester itself is stable, it can be hydrolyzed back to the carboxylic acid, which can then be converted into an acyl chloride. This activated intermediate can react with various amines or alcohols to form a diverse library of amides or other esters. General derivatization techniques for carboxylic acids, such as coupling with reagents like 4-APEBA using carbodiimide (B86325) chemistry, can also be applied to the adamantane scaffold to introduce specific tags or functional moieties. nih.gov

This dual reactivity allows for the creation of a wide array of derivatives, where properties like solubility, polarity, and interaction capabilities can be systematically altered.

Functional GroupReaction TypeReagent ExampleProduct ClassReference
Amino Group (-NH₂)N-AcylationBenzoyl chlorideN-Benzoylamino derivatives science.org.ge
Amino Group (-NH₂)N-AcylationAcetic anhydride (B1165640)N-Acetylamino derivatives nih.gov
Amino Group (-NH₂)Reductive AminationAryl aldehydes / NaBH₃CNN-Arylmethylamino derivatives biorxiv.org
Methyl Carboxylate (-COOCH₃)Hydrolysis then Amide Coupling(1) NaOH/H₂O; (2) SOCl₂; (3) R₂NHAmide derivatives science.org.ge
Carboxylic Acid (-COOH)EsterificationMethanol / H⁺Methyl ester derivatives researchgate.net

Investigation of Structural Features Impacting Chemical Properties

The chemical properties of this compound and its derivatives are profoundly influenced by the inherent structural features of the adamantane cage. acs.org

Rigidity and Stereochemistry: The most defining feature of the adamantane scaffold is its rigidity. wikipedia.org Unlike flexible aliphatic chains, the adamantane core is a conformationally locked, stress-free structure. wikipedia.org The 1,4-disubstitution pattern fixes the amino and carboxylate groups in a specific spatial orientation relative to each other. This well-defined three-dimensional geometry is a critical property, making these molecules ideal as scaffolds or linkers in supramolecular chemistry and materials science. nih.govrsc.org

Lipophilicity: The hydrocarbon nature of the adamantane cage imparts significant lipophilicity (hydrophobicity) to the molecule. This property strongly influences solubility, with adamantane derivatives being readily soluble in nonpolar organic solvents but practically insoluble in water. wikipedia.org Functional group modifications, such as converting the carboxylic acid to its methyl ester or acylating the amino group, further increase this lipophilicity. Conversely, introducing polar groups or converting the amine to a salt can modulate this property.

Supramolecular Interactions: The bulky and lipophilic adamantane cage is known to form strong host-guest complexes with macrocyclic molecules like cyclodextrins and cucurbiturils. mdpi.com This ability to engage in supramolecular interactions is a direct consequence of its size, shape, and nonpolar surface. Derivatives of this compound can be designed to exploit this feature, for example, by creating molecules that can be non-covalently anchored to surfaces or other molecular systems. mdpi.com

Advanced Analytical Techniques in the Research of Methyl 4 Aminoadamantane 1 Carboxylate

Chromatography-Mass Spectrometry for Purity and Identity Confirmation

Chromatography coupled with mass spectrometry (MS) stands as a cornerstone for the definitive identification and purity assessment of Methyl 4-aminoadamantane-1-carboxylate. This combination allows for the separation of the compound from impurities and provides detailed structural information through its mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. sums.ac.ir For this compound, GC-MS analysis would typically involve its introduction into a heated injection port, separation on a capillary column (commonly with a non-polar stationary phase like a 5% phenyl-methylpolysiloxane), and subsequent ionization and detection by a mass spectrometer. nih.govnih.gov The retention time from the gas chromatograph provides a first layer of identification, while the mass spectrum offers a molecular fingerprint. Electron ionization (EI) is a common method that leads to predictable fragmentation of the molecule. Key fragmentation pathways for this compound would involve the loss of the methoxycarbonyl group (-COOCH₃), cleavage of the adamantane (B196018) cage, and fragmentation related to the amino group. The presence of characteristic fragment ions allows for unambiguous identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for compounds that may be thermally labile or less volatile. anaquant.com It is a highly sensitive and selective technique for analyzing complex mixtures. nih.govresearchgate.net A reversed-phase high-performance liquid chromatography (HPLC) system would separate this compound from non-polar and polar impurities. nih.gov The eluent is then introduced into an ion source, typically using electrospray ionization (ESI), which generates protonated molecules, [M+H]⁺, with minimal fragmentation. This allows for the precise determination of the molecular weight. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate specific product ions. ddtjournal.comrrpharmacology.ru This multiple reaction monitoring (MRM) approach provides exceptional selectivity and sensitivity for quantification and purity analysis. nih.gov

Table 1: Expected Mass Spectrometry Data for this compound
TechniqueIonization ModeParent Ion (m/z)Key Fragment Ions (m/z) and Postulated Structures
GC-MSElectron Ionization (EI)209 (M⁺)150 ([M-COOCH₃]⁺), 135 ([Adamantane-NH₂]⁺), 93
LC-MSElectrospray Ionization (ESI+)210 ([M+H]⁺)Minimal fragmentation; primarily used for molecular weight confirmation.
LC-MS/MSESI+ with CID210 ->Specific transitions (e.g., 210 -> 150) for selective detection.

Advanced Mass Spectrometry Techniques for Derivatization Analysis

Derivatization is a chemical modification process used to enhance the analytical properties of a compound for techniques like GC-MS and LC-MS. researchgate.net For this compound, derivatization primarily targets the reactive primary amine group to improve volatility for GC analysis, enhance ionization efficiency for MS, and improve chromatographic peak shape. nih.gov

The process involves reacting the amino group with a specific reagent to form a less polar and more stable derivative. nih.gov Common derivatizing agents include acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), and silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis(trifluoroacetamide) (MBTFA). nih.gov The choice of reagent depends on the analytical goal. For instance, fluorinated derivatives significantly increase detection sensitivity in electron capture detection (for GC) and can direct mass spectral fragmentation in a predictable manner. nih.gov

In LC-MS analysis, derivatization can be used to attach a permanently charged or easily ionizable tag to the molecule, which can significantly boost the signal in ESI-MS. ddtjournal.comnih.gov This is particularly useful for quantifying low levels of the compound in complex matrices. nih.gov The derivatized product will exhibit a different retention time and a specific mass shift corresponding to the mass of the added chemical tag, providing an additional layer of confirmation. researchgate.net

Table 2: Common Derivatization Reagents for the Amino Group of this compound and Their Effect on MS Analysis
Derivatizing ReagentAbbreviationChemical ChangeMass Shift of Derivative [M+H]⁺Analytical Advantage
Trifluoroacetic anhydrideTFAAForms a trifluoroacetamide (B147638) derivative+96 DaImproves volatility and thermal stability for GC-MS; provides characteristic fragmentation.
Heptafluorobutyric anhydrideHFBAForms a heptafluorobutyramide (B1361082) derivative+196 DaSimilar to TFAA but with higher mass, shifting fragments to a clearer region of the spectrum. nih.gov
N-methyl-bis(trifluoroacetamide)MBTFAForms a trifluoroacetamide derivative+96 DaEffective for GC-MS analysis of primary amines. nih.gov
Dansyl ChlorideDns-ClForms a sulfonamide derivative with a highly fluorescent tag+233 DaEnhances ionization efficiency and provides a characteristic product ion (m/z 171) in MS/MS. ddtjournal.com

Thermal Analysis Methods for Solid-State Characterization

Thermal analysis techniques are essential for characterizing the solid-state properties of a substance, providing information on phase transitions, thermal stability, and purity. unca.edu For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most relevant methods.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point, crystallization temperature, and solid-solid phase transitions. Adamantane and its derivatives are well-known for exhibiting solid-state phase transitions below their melting or sublimation points, which are associated with changes in crystal structure and molecular motion. researchgate.nettainstruments.com A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can be an indicator of purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. unca.edu This technique is used to evaluate the thermal stability and decomposition profile of a compound. researchgate.net A TGA curve for this compound would show a stable baseline until the onset of decomposition or sublimation, at which point a significant mass loss would be recorded. The temperature at which this mass loss begins provides a measure of the compound's thermal stability. For adamantane derivatives, sublimation can sometimes occur before melting or decomposition. tainstruments.com Combining TGA with MS (TGA-MS) can allow for the identification of the gaseous products evolved during decomposition. acs.org

Table 3: Hypothetical Thermal Analysis Data for this compound
TechniqueParameterTypical Expected ValueInterpretation
DSCMelting Point (Tₘ)Specific to the compound (e.g., 150-250 °C)Endothermic peak indicating the transition from solid to liquid; a sharp peak suggests high purity.
DSCEnthalpy of Fusion (ΔHբ)Compound-specific (e.g., 20-40 kJ/mol)Heat absorbed during melting; related to crystal lattice energy.
DSCSolid-Solid TransitionPossible below Tₘ, characteristic of adamantanes. researchgate.nettainstruments.comEndothermic peak indicating a change in crystal packing.
TGADecomposition Onset (Tₒ)Specific to the compound (e.g., >200 °C)Temperature at which significant mass loss begins, indicating thermal stability. unca.edu
TGAMass Loss (%)Corresponds to specific decomposition steps.Can indicate loss of specific functional groups or complete volatilization.

Future Research Directions and Open Questions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of adamantane (B196018) derivatives can be complex and often requires multiple steps. While methods for producing Methyl 4-aminoadamantane-1-carboxylate and its parent acid exist, there is a continuous need for more efficient, scalable, and environmentally benign synthetic strategies. researchgate.netacs.org

Future research should focus on:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. researchgate.net This could include exploring electrochemical methods or microwave-assisted synthesis, which has been shown to be effective for other adamantane derivatives. chemicalbook.com

Process Optimization: Current synthetic routes, such as those starting from 1-adamantane carboxylic acid or involving a Ritter-type reaction, could be optimized for higher yields and purity. researchgate.net This includes fine-tuning reaction parameters like acid concentration, temperature, and reagent ratios.

Novel Starting Materials: Exploring alternative and more accessible starting materials to streamline the synthesis process could make this valuable building block more readily available for research and industrial applications. acs.orgmdpi.com

Deeper Understanding of Structure-Reactivity Relationships

The interplay between the rigid adamantane cage and its functional groups dictates the molecule's chemical behavior. A more profound understanding of these structure-reactivity relationships is crucial for predicting its behavior in various chemical environments and for designing new applications.

Key questions to be addressed include:

How does the fixed spatial orientation of the amino and carboxylate groups influence the molecule's participation in reactions like hydrogen bonding and acid-base chemistry?

What is the influence of the adamantane scaffold on the reactivity of the attached functional groups compared to more flexible aliphatic or alicyclic structures? wikipedia.org

How do substitutions on the adamantane cage affect the electronic properties and reactivity of the amino and ester functionalities? nih.gov

Systematic studies involving kinetic and thermodynamic measurements, coupled with computational analysis, will be instrumental in elucidating these relationships.

Novel Applications in Chemical Synthesis and Materials Design

This compound serves as a valuable bifunctional building block. minakem.comenamine.netchemistryworld.com Its rigid structure is a desirable feature in the design of new materials and complex molecules. wikipedia.org

Future application-oriented research could explore:

Medicinal Chemistry: The adamantane moiety is a well-known pharmacophore that can enhance the lipophilicity and pharmacological properties of drug candidates. nih.govmdpi.com This compound is a key starting material for creating new derivatives to be tested as potential therapeutic agents, for example, as inhibitors of the 11β-HSD1 enzyme implicated in metabolic diseases or as ligands for the sigma-2 receptor in cancer therapy. nih.govnih.govnih.gov

Materials Science: The rigid and thermally stable nature of the adamantane core makes it an attractive component for advanced polymers and materials. wikipedia.org Research into incorporating this molecule into polymer backbones could lead to materials with unique thermal and mechanical properties. rsc.org Its structure could also be leveraged in the development of organic semiconductors or materials with nonlinear optical properties. rsc.orgrsc.org

Supramolecular Chemistry: The adamantane group is known to form stable inclusion complexes with host molecules like cyclodextrins and cucurbiturils. nih.govnih.gov The bifunctionality of this compound could be exploited to create novel, self-assembling supramolecular architectures for applications in drug delivery and surface recognition. nih.govnih.gov

Advanced Computational Methodologies for Prediction and Design

In silico methods are increasingly powerful tools in chemical research. nih.gov For this compound and its derivatives, computational studies can provide deep insights and guide experimental work. nih.govmdpi.com

Areas for advancement include:

Predictive Modeling: Developing more accurate quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before their synthesis. nih.govmdpi.com

Molecular Docking and Dynamics: Employing molecular docking and molecular dynamics (MD) simulations to better understand how ligands based on this scaffold interact with biological targets like enzymes and receptors. nih.govnih.govacs.org This can help in the rational design of more potent and selective drug candidates. nih.gov

ADME-T Prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of new derivatives, which is crucial for the early stages of drug discovery. nih.govresearchgate.netmdpi.com

Table 1: Computational Techniques in Adamantane Research
Computational MethodApplicationKey InsightsReference
Molecular DockingPredicting binding modes and affinities of ligands to protein targets.Identifies key interactions (hydrophobic, hydrogen bonds) in the binding site. Guides the design of more potent inhibitors. nih.govnih.govresearchgate.net
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of molecules and complexes over time.Assesses the stability of ligand-protein complexes and conformational changes. nih.govacs.org
3D-QSARRelating the 3D properties of molecules to their biological activity.Builds predictive models for the activity of new compounds. nih.govmdpi.com
ADME-T PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.Filters out compounds with poor drug-like properties early in development. researchgate.netmdpi.com

Exploration of New Derivatization Strategies

The synthetic versatility of this compound stems from its two distinct functional groups. Exploring a wider range of derivatization reactions will expand its utility as a chemical building block. researchgate.netnih.gov

Future synthetic work could focus on:

Selective Functionalization: Developing robust protocols for the selective modification of either the amino or the ester group, allowing for the controlled, stepwise construction of complex molecules.

Amide and Peptide Coupling: Systematically exploring the coupling of the amino group with a wide variety of carboxylic acids, or the carboxylate group (after hydrolysis) with various amines, to generate large libraries of amide derivatives for biological screening. nih.govresearchgate.net

Multicomponent Reactions: Investigating the use of this compound in multicomponent reactions to rapidly build molecular complexity from simple starting materials.

Investigation of Stereochemical Influence on Molecular Interactions

Chirality can play a profound role in the biological activity and material properties of molecules. Adamantane derivatives can be chiral, and the specific spatial arrangement of substituents can dramatically affect their interactions with other chiral molecules, such as proteins and nucleic acids. wikipedia.org

Open questions in this area include:

What is the impact of the cis and trans relationship between the amino and carboxylate groups on the molecule's conformation and binding properties?

How does the stereochemistry of derivatives influence their efficacy and selectivity as pharmacological agents? Studies on other adamantane derivatives have shown that specific isomers can have significantly different activities. nih.gov

Can chiral derivatives of this compound be used as chiral selectors in separation science or as ligands in asymmetric catalysis?

Synthesizing and separating specific stereoisomers and evaluating their properties will be key to answering these questions and unlocking new applications.

Q & A

Basic Research Questions

Q. How can the molecular structure of Methyl 4-aminoadamantane-1-carboxylate be experimentally validated?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) for precise structural determination. Refinement can be performed using SHELXL , which is optimized for small-molecule crystallography . Visualization of crystal packing and hydrogen-bonding networks can be achieved with Mercury CSD , which allows for motif searches and comparison with structural databases . For compounds lacking crystallinity, employ high-resolution NMR (¹³C, DEPT-135) and cross-validate with DFT-based computational models.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Adhere to SDS guidelines for adamantane derivatives:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust/aerosols .
  • In case of skin contact, wash immediately with water; do NOT induce vomiting if ingested .
  • Store in a cool, dry environment away from oxidizing agents, and dispose of waste via certified hazardous waste services .

Q. What are the recommended synthetic routes for this compound?

  • Methodology :

  • Start with 4-aminoadamantane-1-carboxylic acid (CAS 828-51-3) and perform esterification using methanol and a catalytic acid (e.g., H₂SO₄) under reflux.
  • Purify via recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Confirm purity using HPLC (C18 column, UV detection at 254 nm) and compare retention times with known adamantane derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon environments rigorously.
  • Cross-validate with DFT calculations (e.g., Gaussian or ORCA) using B3LYP/6-311+G(d,p) basis sets to model NMR chemical shifts.
  • If discrepancies persist, consider dynamic effects (e.g., conformational flexibility) or solvent interactions, and re-evaluate experimental conditions (e.g., temperature, solvent polarity) .

Q. What strategies can elucidate intermolecular interactions in this compound crystals?

  • Methodology :

  • Use Mercury CSD ’s "Materials Module" to analyze hydrogen-bonding motifs (e.g., N–H···O=C interactions) and π-stacking patterns .
  • Compare packing coefficients with structurally similar adamantane derivatives (e.g., 1-Adamantanemethanol, CAS 770-71-8 ).
  • For quantitative analysis, calculate Hirshfeld surfaces to map close contacts and fingerprint plots for interaction statistics.

Q. How can computational modeling address gaps in ecological toxicity data for adamantane derivatives like this compound?

  • Methodology :

  • Apply QSAR models (e.g., EPI Suite) to predict biodegradation, bioaccumulation, and toxicity.
  • Validate predictions with microtox assays (e.g., Daphnia magna acute toxicity tests) if experimental data are unavailable .
  • Use molecular docking to assess potential interactions with biological targets (e.g., NMDA receptors), leveraging structural analogs like amantadine derivatives .

Data Presentation and Analysis

Q. How should researchers present raw and processed data for this compound in publications?

  • Methodology :

  • Include raw crystallographic data (e.g., .cif files) and NMR spectra (¹H, ¹³C) in supplementary materials.
  • Processed data (e.g., refined crystal parameters, J-coupling constants) should be tabulated in the main text, adhering to IUPAC guidelines .
  • For large datasets (e.g., HPLC chromatograms), use appendices for raw data and highlight critical findings (e.g., purity percentages, retention times) in the results section .

Key Considerations for Experimental Design

  • Crystallography : SHELXL is preferred for high-resolution refinement but may require manual adjustment for disordered adamantane moieties .
  • Safety : Lack of ecological toxicity data necessitates conservative risk assessments; assume persistence and bioaccumulation potential until proven otherwise .
  • Analytical Chemistry : Derivatization agents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole can enhance detection sensitivity in HPLC assays for adamantane analogs .

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Methyl 4-aminoadamantane-1-carboxylate
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Reactant of Route 2
Methyl 4-aminoadamantane-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.